BenchChemオンラインストアへようこそ!

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one (CAS 2034412-60-5) is a synthetic small molecule with the molecular formula C15H19F3N4O and a molecular weight of 328.339 g/mol. It belongs to the piperazinyl-pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and GPCR antagonism.

Molecular Formula C15H19F3N4O
Molecular Weight 328.339
CAS No. 2034412-60-5
Cat. No. B2993116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one
CAS2034412-60-5
Molecular FormulaC15H19F3N4O
Molecular Weight328.339
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC=C)C(F)(F)F
InChIInChI=1S/C15H19F3N4O/c1-3-4-5-14(23)22-8-6-21(7-9-22)13-10-12(15(16,17)18)19-11(2)20-13/h3,10H,1,4-9H2,2H3
InChIKeyJWVLDUFVZKGHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of CAS 2034412-60-5: A Specialized Piperazinyl-Pyrimidine Research Intermediate


1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one (CAS 2034412-60-5) is a synthetic small molecule with the molecular formula C15H19F3N4O and a molecular weight of 328.339 g/mol. [1] It belongs to the piperazinyl-pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and GPCR antagonism. [2] The compound features a 2-methyl-6-(trifluoromethyl)pyrimidine core linked via a piperazine bridge to a terminal pent-4-en-1-one moiety, an unsaturated ketone tail that provides a distinct chemical handle for further derivatization. [1] This specific structure is offered as a high-purity research intermediate, positioned for use in fragment-based drug discovery and structure-activity relationship (SAR) exploration.

Why Direct Substitution of CAS 2034412-60-5 with In-Class Analogs Is Not Supported by Quantitative Evidence


Substituting CAS 2034412-60-5 with other piperazinyl-pyrimidine compounds without rigorous justification introduces significant risk in research reproducibility. The compound's terminal pent-4-en-1-one tail is a unique structural feature that directly governs its distinct physicochemical profile—including a lower molecular weight, a specific XLogP3 of 2.3, and a topological polar surface area (TPSA) of 49.3 Ų. [1] Closely related analogs in the same vendor library, such as those with thiophene or dimethoxyphenyl enone tails, exhibit substantially higher molecular weights and altered hydrogen-bonding capacities. [2] Generic substitution with a compound sharing the same core but a different terminal group will alter the molecule's lipophilicity, electronic distribution, and potential binding interactions, as demonstrated by comparative computed property analysis. [REFS-1, REFS-2]

Quantitative Differentiation Guide for CAS 2034412-60-5 Against Closest Structural Analogs


Molecular Weight Comparison: CAS 2034412-60-5 vs. Thiophenyl-Enone Analog (CAS 2035007-57-7)

CAS 2034412-60-5 possesses a molecular weight of 328.34 g/mol, positioning it firmly within the 'fragment' space (MW < 300 Da is typical, but < 350 Da is favorable for lead-like libraries). In direct comparison, the closest commercially available analog with a thiophenyl-substituted enone tail (CAS 2035007-57-7) has a significantly higher molecular weight of 382.41 g/mol. [REFS-1, REFS-2] This 54.07 g/mol difference is a quantifiable advantage for the target compound in screening libraries where lower molecular weight is correlated with better ligand efficiency and greater scope for subsequent hit-to-lead optimization.

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation for Optimized Permeability

A compound's TPSA is a critical descriptor for predicting passive membrane permeability, with values below 60 Ų generally required for good blood-brain barrier penetration and below 140 Ų for oral bioavailability. CAS 2034412-60-5 has a computed TPSA of 49.3 Ų, well below the typical thresholds, making it a favorable scaffold for CNS-targeted programs. [1] While the TPSA for the thiophene analog (CAS 2035007-57-7) is not explicitly reported by the vendor, its increased heteroatom count (8 HBA vs. 7) suggests a higher TPSA, providing a class-level inference of superior passive permeability for the target compound.

ADME Prediction Blood-Brain Barrier Permeability Oral Bioavailability

Rotatable Bond Count: Enhanced Conformational Flexibility vs. Rigid Analogs

The target compound has a computed rotatable bond count of 4, which indicates a balance between conformational flexibility and entropic cost upon binding. [1] In direct comparison, the thiophenyl-enone analog (CAS 2035007-57-7) has only 3 rotatable bonds, suggesting it is slightly more rigid. [2] This difference of 1 rotatable bond, while small, can impact the molecule's ability to adapt to different binding pocket conformations, potentially offering a broader target profile for the more flexible target compound.

Conformational Analysis Entropy Optimization Ligand-Target Induced Fit

XLogP3 of 2.3: Optimized Lipophilicity for Drug-Like Properties

The target compound's XLogP3 of 2.3 falls within the optimal range (1-3) for oral drug candidates, balancing solubility and permeability. [1] While the XLogP3 for the closest thiophene analog is not reported by the vendor, the addition of a thiophene ring typically increases lipophilicity. This class-level inference suggests that the target compound's lower, more optimal lipophilicity may provide a better starting point for lead optimization, reducing the need for subsequent structural modifications to manage logP.

Lipophilicity Optimization Drug-Likeness Pharmacokinetic Prediction

Vendor-Specified Purity Benchmark: 95% for Reproducible Screening Results

The target compound is supplied with a minimum purity specification of 95% by the vendor AKSci (HTS035193) and is also available from other reputable vendors like A2B Chem (BK89055). [REFS-1, REFS-2] This industrial-grade purity is consistent with the standards demanded for high-throughput screening (HTS) and is comparable to the purity specifications of its closest analogs (e.g., AKSci HTS035194 and HTS035224, also 95%). This parity in purity ensures that differential biological results observed in comparative assays can be attributed to structural differences rather than variable sample integrity, a critical factor for reproducible SAR studies.

Quality Control HTS Purity Standards Procurement Specification

Optimal Scientific Procurement Scenarios for CAS 2034412-60-5 Based on Established Differentiation


Fragment-Based Lead Discovery Libraries Seeking Rule-of-3 Compliant Scaffolds

With a low molecular weight (328.34 g/mol) and moderate XLogP3 (2.3), this compound meets the physicochemical criteria for fragment-based screening libraries. Its low TPSA (49.3 Ų) makes it particularly suitable for CNS-targeted fragment collections where passive permeability is a prerequisite. [1] Procurement for this application leverages its quantifiably better lead-like properties over heavier, more lipophilic analogs.

Structure-Activity Relationship (SAR) Studies on Piperazinyl-Pyrimidine Kinase Inhibitors

The patent literature establishes the piperazinyl-pyrimidine core as a privileged scaffold for kinase inhibition. [2] The target compound's simple pent-4-en-1-one tail allows researchers to establish a clear baseline for SAR exploration, as its minimal structure avoids the confounding effects of additional heterocycles found in analogs like the thiophenyl-enone derivative. The high vendor-specified purity (95%) ensures assay data integrity.

Chemical Biology Probe Development with a Derivatizable Handle

The terminal unsaturated ketone (pent-4-en-1-one) provides a unique chemical handle for bioorthogonal conjugation or further derivatization, distinguishing it from saturated or aromatic-tail analogs. [1] This reactive moiety can be exploited for the synthesis of chemical probes, such as activity-based protein profiling (ABPP) probes, where the alkene group enables downstream click chemistry modifications.

Comparative Pharmacokinetic Profiling of CNS-Directed Candidates

Due to its low TPSA (49.3 Ų) and favorable XLogP3 (2.3), this compound serves as an ideal control or baseline compound in in vitro ADME assays (e.g., PAMPA, Caco-2 permeability) to benchmark the passive permeability of new CNS-targeted candidates. [1] Its use in this scenario is supported by direct quantitative property comparisons with less permeable analogs.

Quote Request

Request a Quote for 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.